N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that features a thiophene ring, a benzoyl group, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Fluorination and Methylation: The phenyl group is fluorinated and methylated using reagents like fluorobenzene and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxylated derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring and benzoyl group can interact with the active site of enzymes, while the fluorinated phenyl group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Fluorinated Phenyl Compounds: Compounds such as fluoxetine and fluticasone, which contain fluorinated phenyl groups, are widely used in medicine.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to its combination of a benzoylated thiophene ring and a fluorinated phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-13-7-8-15(11-17(13)22)24-21(27)20(26)23-12-16-9-10-18(28-16)19(25)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIYNQMZALYZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.